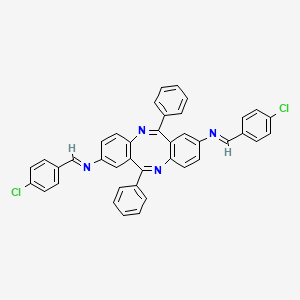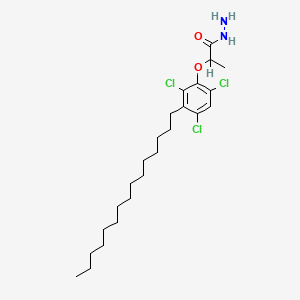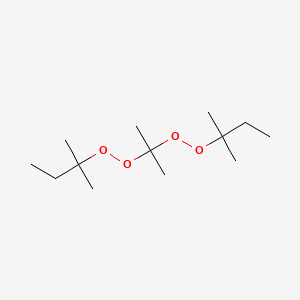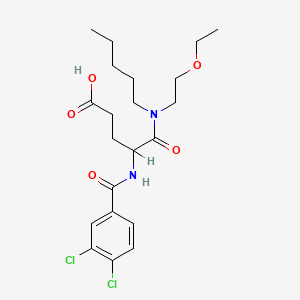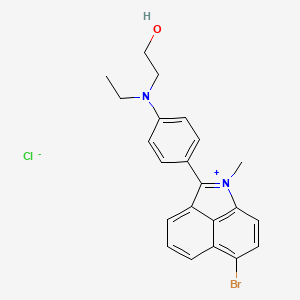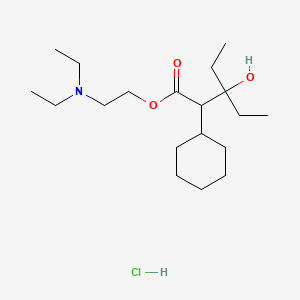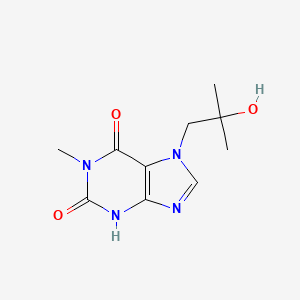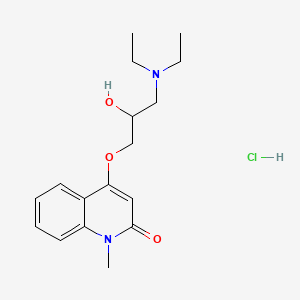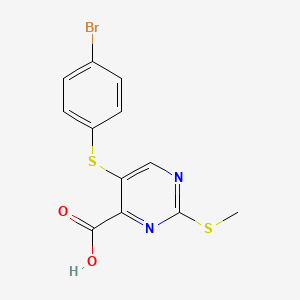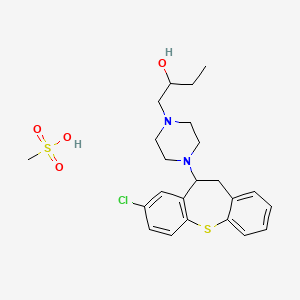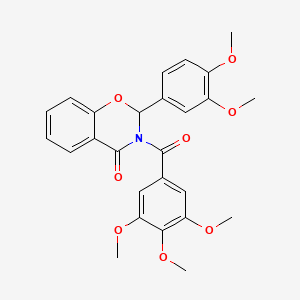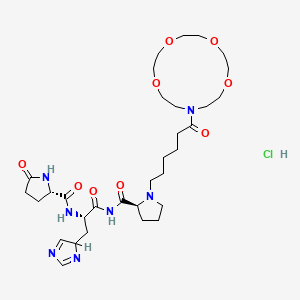
N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-15-crown-5 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-15-crown-5 hydrochloride is a synthetic compound that combines the structural features of peptides and crown ethers
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-15-crown-5 hydrochloride typically involves multiple steps, starting with the preparation of the peptide chain. The peptide chain is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing chain anchored to a solid resin. After the peptide chain is assembled, it is cleaved from the resin and purified.
The aza-15-crown-5 moiety is synthesized separately through a series of cyclization reactions involving ethylene glycol derivatives and nitrogen-containing compounds. The final step involves coupling the peptide chain with the aza-15-crown-5 moiety under specific reaction conditions, such as the presence of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the synthetic routes described above. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions: N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-15-crown-5 hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-15-crown-5 hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a molecular probe for studying protein interactions.
Medicine: Explored for its potential as a drug delivery system due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of sensors and separation technologies due to its selective binding properties.
Mecanismo De Acción
The mechanism of action of N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-15-crown-5 hydrochloride involves its ability to form stable complexes with metal ions and other molecules. The crown ether moiety provides a cavity that can selectively bind cations, while the peptide chain can interact with biological targets through hydrogen bonding and hydrophobic interactions. This dual functionality allows the compound to act as a versatile tool in various applications.
Comparación Con Compuestos Similares
N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-18-crown-6 hydrochloride: Similar structure but with a larger crown ether ring.
N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-12-crown-4 hydrochloride: Similar structure but with a smaller crown ether ring.
Uniqueness: N-(Pyroglytamylhistidylprolyl-6-aminohexanoyl)aza-15-crown-5 hydrochloride is unique due to its specific ring size, which provides an optimal balance between binding affinity and selectivity. This makes it particularly useful in applications where precise molecular recognition is required.
Propiedades
Número CAS |
145594-43-0 |
|---|---|
Fórmula molecular |
C32H52ClN7O9 |
Peso molecular |
714.2 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-3-(4H-imidazol-4-yl)-1-oxo-1-[[(2S)-1-[6-oxo-6-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)hexyl]pyrrolidine-2-carbonyl]amino]propan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C32H51N7O9.ClH/c40-28-8-7-25(35-28)30(42)36-26(21-24-22-33-23-34-24)31(43)37-32(44)27-5-4-10-38(27)9-3-1-2-6-29(41)39-11-13-45-15-17-47-19-20-48-18-16-46-14-12-39;/h22-27H,1-21H2,(H,35,40)(H,36,42)(H,37,43,44);1H/t24?,25-,26-,27-;/m0./s1 |
Clave InChI |
XAVPAJDDRCDHIY-FEILNNSLSA-N |
SMILES isomérico |
C1C[C@H](N(C1)CCCCCC(=O)N2CCOCCOCCOCCOCC2)C(=O)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@@H]4CCC(=O)N4.Cl |
SMILES canónico |
C1CC(N(C1)CCCCCC(=O)N2CCOCCOCCOCCOCC2)C(=O)NC(=O)C(CC3C=NC=N3)NC(=O)C4CCC(=O)N4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


